molecular formula C12H6Cl4O B1208412 3-Hydroxy-2,5,2',5'-tetrachlorobiphenyl CAS No. 51274-67-0

3-Hydroxy-2,5,2',5'-tetrachlorobiphenyl

Cat. No.: B1208412
CAS No.: 51274-67-0
M. Wt: 308 g/mol
InChI Key: SPZLUXZFGWFMRN-UHFFFAOYSA-N
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Description

3-Hydroxy-2,5,2',5'-tetrachlorobiphenyl is a hydroxylated metabolite of polychlorinated biphenyl (PCB) 52, a tetrachlorinated congener historically prevalent in commercial mixtures and persistently detected in environmental and biological samples . This compound is a critical analytical standard for researchers investigating the metabolic fate and complex toxicological profiles of lower-chlorinated PCBs. Upon exposure, PCBs like PCB 52 are metabolized in the liver by cytochrome P450 enzymes, forming hydroxylated metabolites (OH-PCBs) such as this compound, which can undergo further sulfation or glucuronidation . These metabolites are not merely detoxification products; they are stable, persistent, and biologically active compounds of significant research concern. A primary research application for this metabolite is in endocrine disruption studies. OH-PCBs can act as potent endocrine disruptors by interacting with hormone receptors, with some exhibiting greater agonist activity on estrogen receptors than natural ligands . Furthermore, they can disrupt thyroid hormone homeostasis by competing with thyroxine for transport proteins and metabolic enzymes . In neurotoxicity research, OH-PCBs and their sulfate metabolites have demonstrated cytotoxicity in neuronal cell lines like SH-SY5Y and N27 at low micromolar concentrations, highlighting their potential to contribute to neurotoxic outcomes associated with PCB exposure . Researchers also utilize this compound to study the formation of reactive intermediates. The metabolic pathway can produce electrophilic arene oxides and redox-active quinones, which can form covalent protein adducts in tissues such as the liver and brain, leading to oxidative stress and potential genotoxic effects . This makes it valuable for investigating mechanisms of PCB-induced oxidative damage and cellular dysfunction. Finally, this metabolite is essential for environmental bioanalysis and biomonitoring. Advanced analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) are used to detect and quantify OH-PCBs in serum, tissues, and environmental water samples, providing critical data on exposure and internal dose in human and wildlife populations .

Properties

CAS No.

51274-67-0

Molecular Formula

C12H6Cl4O

Molecular Weight

308 g/mol

IUPAC Name

2,5-dichloro-3-(2,5-dichlorophenyl)phenol

InChI

InChI=1S/C12H6Cl4O/c13-6-1-2-10(15)8(3-6)9-4-7(14)5-11(17)12(9)16/h1-5,17H

InChI Key

SPZLUXZFGWFMRN-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1Cl)C2=C(C(=CC(=C2)Cl)O)Cl)Cl

Canonical SMILES

C1=CC(=C(C=C1Cl)C2=C(C(=CC(=C2)Cl)O)Cl)Cl

Other CAS No.

51274-67-0

Synonyms

3-HTCBP
3-hydroxy-2,5,2',5'-tetrachlorobiphenyl

Origin of Product

United States

Scientific Research Applications

Toxicological Studies

3-Hydroxy-2,5,2',5'-tetrachlorobiphenyl has been extensively studied for its toxicological effects. Research indicates that this compound can induce liver enzyme activities in rats, suggesting its role in the metabolic activation of PCBs. In a study assessing the acute toxicity of 2,5,2',5'-tetrachlorobiphenyl and its metabolite, it was found that both compounds affected body weight gain and organ weights in rats. Specifically, significant liver hypertrophy was observed in animals exposed to 2,5,2',5'-tetrachlorobiphenyl, while the metabolite did not show similar effects on liver enzyme activities .

Environmental Impact Assessment

The environmental implications of this compound are critical due to its persistence and bioaccumulation potential. Studies have shown that this compound can be found in various environmental matrices, including soil and biota. Its presence raises concerns regarding ecological health and the food chain's integrity. The compound's ability to undergo biotransformation in organisms makes it an important marker for assessing PCB contamination levels in ecosystems .

Biochemical Applications

This compound serves as a model compound for studying the biochemical pathways involved in PCB metabolism. Understanding how this metabolite interacts with biological systems can provide insights into the detoxification mechanisms employed by different species. This knowledge is crucial for developing bioremediation strategies aimed at mitigating PCB pollution .

Analytical Chemistry

In analytical chemistry, this compound is utilized as a reference standard for the detection and quantification of PCBs in environmental samples. Its distinct chemical structure allows for effective separation and identification using chromatographic techniques such as gas chromatography-mass spectrometry (GC-MS). This application is vital for monitoring PCB levels in contaminated sites and ensuring compliance with environmental regulations .

  • Toxicity Assessment in Rodents : A study demonstrated that exposure to both 2,5,2',5'-tetrachlorobiphenyl and its metabolite led to significant changes in liver enzyme activity and organ weight alterations in rats over a specified duration .
  • Environmental Monitoring : Research has indicated that this compound can serve as a biomarker for PCB exposure in wildlife studies. Its detection in adipose tissues of animals provides valuable data for understanding the ecological impact of PCBs .
  • Analytical Method Development : The development of sensitive analytical methods incorporating this compound as a standard has improved the accuracy of PCB quantification in environmental samples .

Comparison with Similar Compounds

Parent Compound: 2,5,2',5'-Tetrachlorobiphenyl (TCB)

  • Metabolism: TCB undergoes hydroxylation at the 3-position in rats and primates, forming 3-OH-TCB. This reaction is catalyzed by phenobarbital-inducible CYP2B isoforms (e.g., P450HPB-1 in hamsters) .
  • Toxicity : TCB induces hepatic enzymes like benzphetamine N-demethylase (1.5-fold) but shows minimal acute toxicity. However, chronic exposure synergizes with 3,4,3',4'-TCB to induce chromosomal damage in rat hepatocytes .

Positional Isomers: 4-Hydroxy-2,5,2',5'-Tetrachlorobiphenyl (4-OH-TCB)

  • Formation: 4-OH-TCB is a minor metabolite in hamsters, produced via 3-methylcholanthrene-inducible CYP1A isoforms .
  • Toxicity : Compared to 3-OH-TCB, 4-OH-TCB exhibits lower cytotoxicity. For example, 3-OH-TCB reduces TA 1537 bacterial viability by 40% at 1 µg/mL, while 4-OH-TCB shows negligible effects .

Dioxin-like Analogs: 3,4,3',4'-Tetrachlorobiphenyl (CB77)

  • Metabolism : CB77 forms hydroxylated metabolites (e.g., 5-OH-CB77 and 6-OH-CB77) in plants, but these are distinct from mammalian metabolites of TCB .
  • Toxicity: CB77 is highly toxic, inducing porphyrin metabolism inhibition (77% enzyme inhibition) and acting as a potent carcinogen .

Enzymatic and Toxicological Profiles

Table 1: Key Metabolic and Toxicological Differences

Compound Hydroxylation Position Key CYP Isoform Enzyme Induction Acute Toxicity Cytotoxicity (TA 1537)
3-OH-TCB 3 CYP2B (e.g., P450HPB-1) None Low 40% reduction at 1 µg/mL
4-OH-TCB 4 CYP1A None Low Negligible
TCB (Parent) N/A CYP2B Benzphetamine N-demethylase (1.5×) Low No effect
3,4,3',4'-TCB (CB77) N/A CYP1A Benzo[a]pyrene 3-hydroxylase (2.4×) High Not tested

Table 2: Chromosomal Damage Synergy

Exposure Chromosomal Aberrations (DEN-initiated rats)
TCB alone Low incidence
3,4,3',4'-TCB alone Moderate incidence
TCB + 3,4,3',4'-TCB Synergistic increase (p < 0.05)

Preparation Methods

Key Procedural Steps:

  • Dosing : Rats are administered PCB52 (typically 10–50 mg/kg body weight) via intraperitoneal injection.

  • Metabolite Collection : Feces are collected over a 5-day period, homogenized, and extracted with organic solvents such as ethyl acetate.

  • Purification : Crude extracts are subjected to high-performance liquid chromatography (HPLC) or silica gel chromatography to isolate 3-OH-PCB52.

Table 1: In Vivo Synthesis Parameters

ParameterValueSource
PCB52 Dose10–50 mg/kg
Excretion Rate (feces)45% over 5 days
Purity Post-Purification>90% (HPLC)

This method is limited by the need for large-scale animal studies and low yields relative to synthetic approaches. However, it remains critical for producing metabolites for toxicological assessments.

In Vitro Enzymatic Hydroxylation Using Liver Microsomes

Liver microsomes from phenobarbital-treated rabbits and rats have been shown to catalyze the hydroxylation of PCB52 at the 3-position. This system leverages the activity of cytochrome P450 enzymes, particularly CYP2B isoforms, which are induced by PB.

Experimental Protocol:

  • Microsome Preparation : Liver tissues from PB-treated rabbits are homogenized, and microsomes are isolated via differential centrifugation.

  • Incubation : PCB52 (40–100 µM) is incubated with microsomal fractions (1–2 mg protein/mL) in phosphate buffer (pH 7.4) supplemented with NADPH.

  • Metabolite Extraction : Reactions are terminated with hydrochloric acid, and products are extracted with ethyl acetate.

  • Analysis : Metabolites are identified using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Table 2: Enzymatic Hydroxylation Conditions

ConditionSpecificationSource
Substrate Concentration40–100 µM PCB52
Incubation Time30–120 minutes
Key EnzymeCYP2B1 (rat), CYP2B18 (rabbit)
Yield20–30% (3-OH-PCB52)

This method produces 3-OH-PCB52 alongside 4-OH-PCB52, necessitating chromatographic separation. Despite this limitation, it offers a scalable alternative to in vivo models for mechanistic studies.

Chemical Hydroxylation via Arene Oxide Intermediates

Theoretical and experimental evidence suggests that 3-OH-PCB52 could be synthesized through arene oxide intermediates, mimicking metabolic pathways. In this route, PCB52 undergoes epoxidation at the 2,3-position, followed by acid-catalyzed rearrangement to form the phenolic product.

Proposed Reaction Pathway:

  • Epoxidation : PCB52 is treated with a peracid (e.g., m-chloroperbenzoic acid) to form the 2,3-epoxide.

  • Rearrangement : The epoxide undergoes acid-catalyzed NIH shift, resulting in 3-OH-PCB52.

Table 3: Chemical Synthesis Challenges

ChallengeConsiderationSource
RegioselectivityCompeting epoxidation at 3,4-position
Yield Optimization<10% in preliminary trials
Purification ComplexityRequires multistep chromatography

While this method is less developed than biological approaches, it provides a route for generating 3-OH-PCB52 without biological systems. Current research focuses on optimizing catalysts and reaction conditions to improve yields .

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